4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester is a synthetic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the chloroethyl group: The benzimidazole derivative is then reacted with 2-chloroethylamine under basic conditions to introduce the chloroethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Substitution reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.
Biological research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Pharmaceutical development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial applications: The compound is used in the synthesis of other benzimidazole derivatives with various industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester can be compared with other benzimidazole derivatives such as:
Bendamustine: A chemotherapeutic agent with a similar structure but different functional groups, used in the treatment of certain types of cancer.
Albendazole: An antiparasitic agent with a benzimidazole core, used to treat parasitic worm infections.
Mebendazole: Another antiparasitic agent with a benzimidazole structure, used to treat a variety of parasitic infections.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H22ClN3O2 |
---|---|
Molecular Weight |
323.82 g/mol |
IUPAC Name |
ethyl 4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-22-16(21)6-4-5-15-19-13-11-12(18-10-9-17)7-8-14(13)20(15)2/h7-8,11,18H,3-6,9-10H2,1-2H3 |
InChI Key |
DSWOQNHROCJXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.